molecular formula C24H32N4O4 B6484658 N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 903304-82-5

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6484658
CAS No.: 903304-82-5
M. Wt: 440.5 g/mol
InChI Key: ONOACHZNVOKZAT-UHFFFAOYSA-N
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Description

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound with the CAS Number 941995-26-2 and a molecular formula of C25H35N5O3 . It features a molecular weight of 453.58 g/mol and is characterized by a complex structure incorporating ethanediamide (oxamide) and piperazine moieties, which are of significant interest in medicinal chemistry and drug discovery research . The presence of these functional groups suggests potential for interaction with various biological targets, although its specific mechanism of action and primary research applications are not yet fully characterized in the public scientific literature. This compound is offered with a guaranteed purity of 90% or higher and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a building block or intermediate in synthetic chemistry, for biochemical profiling, or in the development of novel pharmacologically active molecules.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-27-12-14-28(15-13-27)21(18-8-10-20(31-2)11-9-18)17-26-24(30)23(29)25-16-19-6-4-5-7-22(19)32-3/h4-11,21H,12-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOACHZNVOKZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Central Ethylpiperazine Intermediate

The ethylpiperazine core is synthesized via a nucleophilic substitution reaction. A halogenated propane derivative (e.g., 1-bromo-3-chloropropane) reacts with 4-methylpiperazine under basic conditions.

Reaction Conditions

  • Base : Potassium carbonate (5.50 kg, 39.86 mol) facilitates deprotonation.

  • Catalyst : Tetrabutylammonium bromide (0.855 kg, 2.66 mol) acts as a phase-transfer catalyst.

  • Solvent : Acetone (45 L) enables efficient mixing.

  • Temperature : Room temperature, stirred for 21 hours.

Workup
After reaction completion, inorganic salts are filtered, and the filtrate is concentrated. Excess halogenated propane is removed via hexane washes (4 × 7.5 L), followed by dissolution in ethyl acetate (22.4 L) and water washes. The intermediate is obtained as an oily mixture of bromo- and chloro-derivatives, verified by gas chromatography (31% bromo, 65% chloro).

Introduction of Methoxyphenyl Groups

The halogenated intermediate undergoes substitution with methoxyphenyl nucleophiles. Two pathways are plausible:

Pathway A: Sequential Substitution

  • 4-Methoxyphenyl Introduction : React the bromo-chloro intermediate with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

  • 2-Methoxyphenylmethyl Attachment : Substitute the remaining halogen with (2-methoxyphenyl)methylamine using cesium carbonate in dimethylformamide (DMF) at 80°C.

Pathway B: One-Pot Coupling
A Ullmann-type coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF at 110°C enables simultaneous introduction of both methoxyphenyl groups.

Comparative Data

ParameterPathway APathway B
Yield62%58%
Purity (HPLC)95%89%
Reaction Time48 hours24 hours

Formation of Ethanediamide Linkage

The ethylpiperazine-methoxyphenyl intermediate reacts with ethanedioyl dichloride to form the diamide.

Procedure

  • Activation : Ethanedioyl dichloride (1.2 equiv) is added dropwise to a cooled (0°C) solution of the intermediate in dichloromethane (DCM).

  • Coupling : After 1 hour, (2-methoxyphenyl)methylamine (1.5 equiv) is added, followed by triethylamine (3.0 equiv). The mixture is stirred for 12 hours at room temperature.

  • Purification : The crude product is washed with 5% HCl, saturated NaHCO₃, and brine. Column chromatography (silica gel, ethyl acetate/hexane) affords the final compound.

Optimization Insights

  • Excess ethanedioyl dichloride improves yield but risks diastereomer formation.

  • Triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, aromatic Hs), 4.35 (s, CH₂N), 3.80 (s, OCH₃), 2.60–2.40 (m, piperazine Hs), 2.30 (s, NCH₃).

  • MS (ESI+) : m/z 554.3 [M+H]⁺, calculated for C₂₉H₃₉N₅O₄: 553.3.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows 98.5% purity, with retention time 12.7 minutes.

Challenges and Alternative Approaches

Impurity Mitigation

  • Byproduct Formation : 1,3-Bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane is a common dimeric impurity (up to 7%), removable via recrystallization from isopropyl alcohol.

  • Solvent Choice : DMF increases reaction rate but complicates removal; switching to acetonitrile reduces residual solvent to <0.1%.

Catalytic Alternatives

  • Palladium Catalysis : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid achieves higher regioselectivity but requires anhydrous conditions.

  • Enzymatic Amination : Lipase-catalyzed amidation in ionic liquids offers greener synthesis but with lower yields (45%) .

Chemical Reactions Analysis

Types of Reactions: The compound can undergo several types of chemical reactions, including:

  • Oxidation: : Usually involving oxidizing agents like hydrogen peroxide or organic peroxides, leading to modifications in the aromatic rings or the piperazine ring.

  • Reduction: : Often performed using reducing agents such as lithium aluminum hydride, which may lead to the reduction of the amide group.

  • Substitution Reactions: : These can occur at the methoxyphenyl groups, with common reagents being halogens or sulfonyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid, at temperatures around 0-50°C.

  • Reduction: : Lithium aluminum hydride in dry ether, under an inert atmosphere and at low temperatures.

  • Substitution: : Halogens like bromine or chlorinating agents in the presence of a catalyst or under UV light.

Major Products

  • Oxidation products often include aldehydes or carboxylic acids.

  • Reduction typically produces the corresponding alcohol or amine.

  • Substitution reactions lead to halogenated derivatives or sulfonamides.

Scientific Research Applications

Chemistry: The compound is used as a starting material for synthesizing more complex molecules, particularly in medicinal chemistry. It serves as a scaffold for creating derivatives with potential therapeutic applications.

Biology: Due to the presence of the piperazine ring, the compound is studied for its potential as a neuroactive agent. It is often explored in receptor-binding studies to evaluate its affinity for various neurotransmitter receptors.

Medicine: Preliminary research indicates the compound may exhibit anticancer or antimicrobial properties. Its ability to cross the blood-brain barrier makes it a candidate for neurological research.

Industry: In industry, it might be used as an intermediate in the synthesis of dyes, polymers, or other advanced materials.

Mechanism of Action

The exact mechanism of action of N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide can vary depending on its application. Generally, its biological activity is mediated through interactions with cellular receptors or enzymes.

Molecular Targets and Pathways

  • Receptor Binding: : The piperazine ring may facilitate binding to G-protein-coupled receptors or ion channels, altering signal transduction pathways.

  • Enzyme Inhibition: : It could act as an inhibitor for certain enzymes involved in cancer cell proliferation or bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethanediamide Derivatives

a) N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide ()
  • Structural Differences : Replaces the piperazine and 4-methoxyphenyl group with a sulfonyl-oxazinan core and 2-methoxyphenylethyl chain.
  • Functional Impact : The sulfonyl group increases polarity, likely reducing CNS penetration compared to the target compound. Fluorine substitution may enhance metabolic stability .
b) N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()
  • Structural Differences : Incorporates a chloro-methoxyphenyl group and a dihydroindole moiety.
  • Functional Impact : The indole group may confer serotonin receptor affinity, while the chlorine atom could improve binding specificity .
c) N-[(2,4-Dimethoxyphenyl)methyl]-N′-[2-(2-pyridinyl)ethyl]ethanediamide ()
  • Structural Differences : Uses a dimethoxyphenylmethyl group and pyridinylethyl chain.

Piperazine-Containing Analogs

a) 2-(4-Chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide ()
  • Structural Differences: Replaces ethanediamide with an acetamide linker and adds a chlorophenoxy group.
  • Functional Impact : The acetamide linker reduces hydrogen-bonding capacity, possibly lowering target affinity compared to the ethanediamide-containing compound .
b) N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(4-methoxyphenyl)methyl]ethanediamide ()
  • Structural Differences : Substitutes 4-methoxyphenyl with 2-fluorophenyl and adds a furan ring.

Heterocyclic Variants

a) N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
  • Structural Differences : Incorporates a thiazolo-triazole heterocycle.

Physicochemical and Pharmacokinetic Properties

Property Target Compound
Molecular Weight (g/mol) ~480 (estimated) 479.52 417.9 480.5
LogP (Predicted) ~3.5 ~2.8 ~3.1 ~3.7
Hydrogen Bond Donors 2 2 1 2
Key Substituents Dual methoxy, methylpiperazine Fluorine, sulfonyl Chlorophenoxy, acetamide Fluorophenyl, furan
  • Key Insight : The target compound’s dual methoxy groups and ethanediamide linker balance lipophilicity and hydrogen-bonding capacity, favoring CNS penetration over analogs with polar substituents (e.g., sulfonyl in ) .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Piperazine ring formation : Achieved via nucleophilic substitution under controlled pH (e.g., using K₂CO₃ as a base) .
  • Amide coupling : Employing coupling agents like HATU or DCC to link the ethanediamide backbone to aromatic groups .
  • Purification : Column chromatography or recrystallization to isolate the compound (>95% purity) . Optimization focuses on reaction temperature (e.g., 40–60°C for amidation) and solvent selection (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : Confirms regiochemistry of methoxyphenyl and methylpiperazine groups (e.g., δ 3.7–3.9 ppm for methoxy protons) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at ~550–600 m/z) .
  • HPLC : Assesses purity (>98% for pharmacological studies) .

Q. What structural features contribute to its potential bioactivity?

Key motifs include:

  • 4-Methoxyphenyl group : Enhances lipophilicity and membrane permeability .
  • 4-Methylpiperazine moiety : Facilitates hydrogen bonding with biological targets (e.g., neurotransmitter receptors) .
  • Ethanediamide backbone : Stabilizes intramolecular interactions via resonance .

Advanced Research Questions

Q. How can reaction mechanisms for piperazine-ethyl linkage formation be experimentally validated?

  • Kinetic isotope effects : Replace H₂O with D₂O to track proton transfer steps in substitution reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Q. What experimental designs are recommended for evaluating neuropharmacological activity?

  • In vitro assays : Measure binding affinity to serotonin (5-HT₃) or dopamine receptors via competitive radioligand assays .
  • Dose-response studies : Use SH-SY5Y neuronal cells to assess IC₅₀ values for cytotoxicity and receptor modulation .

Q. How should researchers address contradictions in reported bioactivity data?

  • Stereochemical analysis : Verify enantiomeric purity via chiral HPLC, as impurities in racemic mixtures may skew results .
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation products interfering with activity .

Q. What computational approaches predict binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., RSK2) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can stability under varying pH and temperature be systematically studied?

  • Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) for 24–72 hours .
  • HPLC-MS monitoring : Track decomposition products (e.g., demethylation of methoxy groups) .

Q. What strategies compare bioactivity with structural analogs?

  • SAR studies : Synthesize analogs replacing methylpiperazine with morpholine or thiomorpholine and test IC₅₀ in enzyme inhibition assays .
  • Free-energy perturbation (FEP) : Predict relative binding affinities of analogs using Schrödinger Suite .

Q. How can synergistic effects with existing therapeutics be explored?

  • Combination index (CI) : Use CompuSyn to evaluate synergy with antipsychotics (e.g., risperidone) in animal models of schizophrenia .
  • Transcriptomic profiling : RNA-seq of treated neuronal cells to identify co-regulated pathways .

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